![molecular formula C19H13F4N5S B2438692 3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-22-4](/img/structure/B2438692.png)
3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C19H13F4N5S and its molecular weight is 419.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation , a key process in epigenetic regulation of gene expression. Aberrant overexpression of LSD1 has been associated with the progression of certain human malignant tumors .
Mode of Action
The compound acts as a potent inhibitor of LSD1 . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus inhibiting its activity . This results in an increase in lysine methylation levels, which can lead to changes in gene expression.
Biochemical Pathways
The inhibition of LSD1 affects the methylation pathways in the cell. LSD1 is involved in the removal of methyl groups from lysine residues on histone proteins . By inhibiting LSD1, this compound increases methylation levels, leading to changes in chromatin structure and gene expression. This can have downstream effects on various cellular processes, including cell proliferation and differentiation.
Result of Action
The primary result of the compound’s action is the inhibition of LSD1 activity , leading to increased levels of lysine methylation . This can result in changes in gene expression, potentially leading to the suppression of cancer cell proliferation and migration .
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N5S/c20-15-7-3-12(4-8-15)9-28-17-16(26-27-28)18(25-11-24-17)29-10-13-1-5-14(6-2-13)19(21,22)23/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMVWLDITNMGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F)N=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[1,1'-Bi(cyclopropane)]-1-yl}methanol](/img/structure/B2438611.png)
![8-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2438613.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2438614.png)
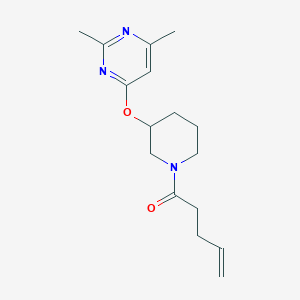
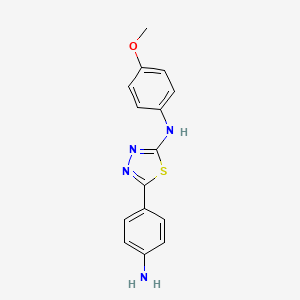
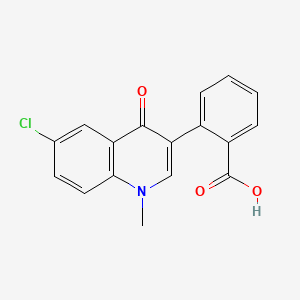
![3-bromo-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2438619.png)
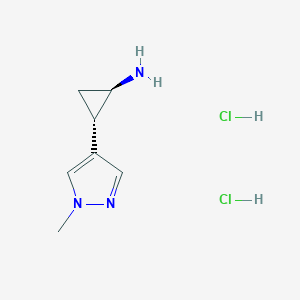
![N-(4-methyl-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2438622.png)
![N-(2-ethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2438623.png)
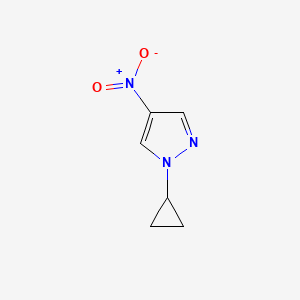
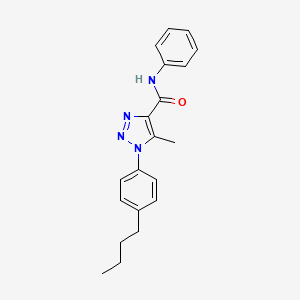
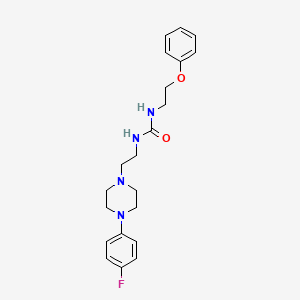
![N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2438631.png)
